4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS No.: 63279-75-4
Cat. No.: VC21349595
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63279-75-4 |
---|---|
Molecular Formula | C15H13N3OS |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20) |
Standard InChI Key | WCQHVKHWSROSPQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a triazole derivative with multiple functional groups strategically positioned around its heterocyclic core. The compound is registered in chemical databases under PubChem CID 821616 and possesses the CAS Registry Number 63279-75-4 . It contains a five-membered 1,2,4-triazole ring as its central structural element, with three nitrogen atoms at positions 1, 2, and 4 .
Molecular Properties
The compound possesses the molecular formula C15H13N3OS with a calculated molecular weight of 283.4 g/mol . Table 1 summarizes the key molecular identifiers and properties of this compound.
Table 1: Molecular Properties of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Property | Value |
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PubChem CID | 821616 |
CAS Registry Number | 63279-75-4 |
Molecular Formula | C15H13N3OS |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChIKey | WCQHVKHWSROSPQ-UHFFFAOYSA-N |
Structural Representations
The compound can be represented through various chemical notations that provide insights into its structure and connectivity. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
The International Chemical Identifier (InChI) representation offers a more detailed structural description:
InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
Both these notations encode the connectivity and spatial arrangement of atoms within the molecule, providing standardized representations for chemical database searches and computational studies.
Tautomerism and Chemical Behavior
An important chemical characteristic of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is its ability to exhibit tautomerism. This compound can exist in a thione-thiol tautomeric equilibrium, where it can be represented as either 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol or 4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione . This phenomenon explains why both names appear in the scientific literature to describe the same compound.
The thiol/thione tautomerism affects the compound's reactivity and influences its interaction with biological targets. The equilibrium between these tautomeric forms depends on various factors including solvent polarity, temperature, and pH. This dynamic equilibrium contributes to the versatility of the compound in chemical reactions and biological systems.
Physical and Chemical Properties
Physical Properties
As a heterocyclic compound containing both polar and non-polar groups, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol likely exhibits moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The presence of the thiol group and nitrogen atoms in the triazole ring suggests potential hydrogen bonding capabilities, which would contribute to its solubility profile.
Chemical Reactivity
The chemical reactivity of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is largely determined by its functional groups:
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Thiol Group (SH): The thiol moiety is reactive and can participate in various transformations:
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Oxidation to form disulfides
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Nucleophilic substitution reactions
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Metal coordination through the sulfur atom
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Triazole Ring: The nitrogen atoms in the triazole ring can participate in:
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Hydrogen bonding
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Metal coordination
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Acid-base reactions
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Methoxy Group: The methoxy substituent on the phenyl ring introduces electron-donating effects that influence the electronic distribution in the molecule.
These reactive sites make the compound versatile in chemical transformations and potential interactions with biological targets.
Biological Activities and Applications
Pharmaceutical Applications
The potential applications of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in pharmaceutical research include:
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Drug Development: The compound could serve as a lead structure for the development of new antimicrobial, antifungal, or other therapeutic agents.
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Structure-Activity Relationship Studies: Modifications to the basic structure could yield derivatives with enhanced biological activities or improved pharmacokinetic properties.
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Medicinal Chemistry Research: The compound represents an interesting scaffold for medicinal chemistry exploration, given the proven therapeutic potential of the triazole core structure.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, it is valuable to compare it with structurally related compounds.
Structural Comparisons
Table 2: Comparison of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with Related Compounds
Structure-Activity Relationships
The structural features of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol likely influence its biological activities in the following ways:
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives based on this scaffold.
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of this compound would likely show characteristic bands including:
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S-H stretching vibration around 2550-2600 cm⁻¹
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C=N stretching vibrations of the triazole ring around 1600-1650 cm⁻¹
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C-O-C stretching of the methoxy group around 1250 cm⁻¹
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Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum would likely show:
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A singlet for the methoxy protons around 3.8-3.9 ppm
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A signal for the thiol proton around 13-14 ppm
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Complex patterns for the aromatic protons between 6.5-8.0 ppm
These spectroscopic features would be essential for confirming the structure and purity of synthesized samples.
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